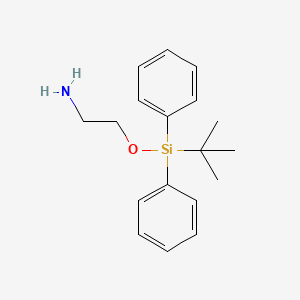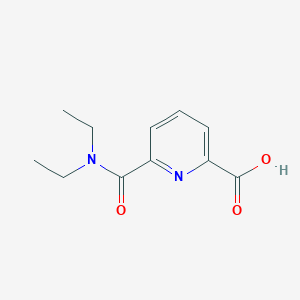
2-((tert-butyldiphenylsilyl)oxy)ethanamine
Descripción general
Descripción
2-((tert-butyldiphenylsilyl)oxy)ethanamine is an organic compound with the molecular formula C18H25NOSi. It is a derivative of ethanamine, where the hydrogen atoms are substituted with a tert-butyl group and diphenylsilyloxy group. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups during chemical reactions.
Aplicaciones Científicas De Investigación
2-((tert-butyldiphenylsilyl)oxy)ethanamine is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butyldiphenylsilyl)oxy)ethanamine typically involves the reaction of 2-aminoethanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
2-aminoethanol+tert-butyldiphenylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((tert-butyldiphenylsilyl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenated compounds (e.g., bromine or chlorine) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of silyl ethers and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted silyloxy compounds.
Mecanismo De Acción
The mechanism of action of 2-((tert-butyldiphenylsilyl)oxy)ethanamine involves its ability to act as a protecting group. The tert-butyl and diphenylsilyloxy groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under specific conditions, releasing the original functional group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyloxyethanol
- tert-Butyldiphenylsilyloxyethanol
- tert-Butyldimethylsilyloxyethylamine
Uniqueness
2-((tert-butyldiphenylsilyl)oxy)ethanamine is unique due to its combination of tert-butyl and diphenylsilyloxy groups, which provide both steric protection and stability. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.
Propiedades
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSFXWUGVWHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451446 | |
| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91578-89-1 | |
| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)








